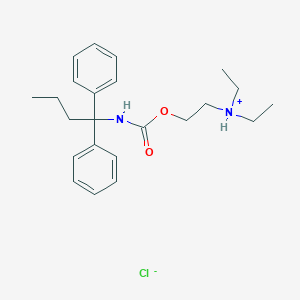
ACETALDEHYDE,2-(BIS(2-CHLOROETHYL)AMINO)-,DIMETHYL ACETAL,HYDROCHLO RIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETALDEHYDE,2-(BIS(2-CHLOROETHYL)AMINO)-,DIMETHYL ACETAL,HYDROCHLORIDE: is a chemical compound with the molecular formula C10-H21-Cl2-N-O.Cl-H and a molecular weight of 278.68 . This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of ACETALDEHYDE,2-(BIS(2-CHLOROETHYL)AMINO)-,DIMETHYL ACETAL,HYDROCHLORIDE involves several steps. One common method includes the reaction of acetaldehyde with bis(2-chloroethyl)amine under specific conditions to form the desired product. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
ACETALDEHYDE,2-(BIS(2-CHLOROETHYL)AMINO)-,DIMETHYL ACETAL,HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and various chemical reactions.
Biology: It is studied for its effects on biological systems and its potential use in biological research.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. It may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
When compared to similar compounds, ACETALDEHYDE,2-(BIS(2-CHLOROETHYL)AMINO)-,DIMETHYL ACETAL,HYDROCHLORIDE stands out due to its unique chemical structure and properties. Similar compounds include:
- Bis(2-chloroethyl)amine derivatives
- Acetaldehyde derivatives These compounds may share some chemical properties but differ in their specific applications and effects .
Propiedades
Número CAS |
102585-25-1 |
|---|---|
Fórmula molecular |
C27H30F2N2O3 |
Peso molecular |
266.6 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-(2,2-dimethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C8H17Cl2NO2.ClH/c1-12-8(13-2)7-11(5-3-9)6-4-10;/h8H,3-7H2,1-2H3;1H |
Clave InChI |
UAQGLXYIPMCRLK-UHFFFAOYSA-N |
SMILES |
COC(C[NH+](CCCl)CCCl)OC.[Cl-] |
SMILES canónico |
COC(C[NH+](CCCl)CCCl)OC.[Cl-] |
Sinónimos |
ACETALDEHYDE, 2-(BIS(2-CHLOROETHYL)AMINO)-, DIMETHYL ACETAL, HYDROCHLO RIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)





![1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea](/img/structure/B217180.png)

